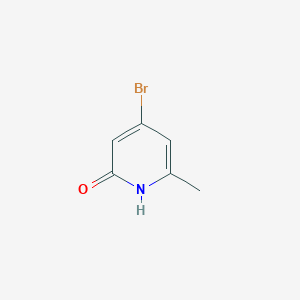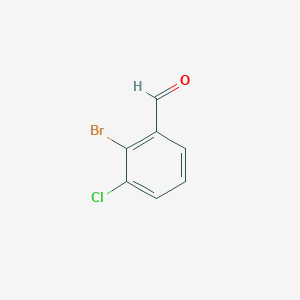
2-Bromo-3-chlorobenzaldehyde
Overview
Description
2-Bromo-3-chlorobenzaldehyde is an organic compound with the molecular formula C7H4BrClO. It has an average mass of 219.463 Da and a monoisotopic mass of 217.913391 Da .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-chlorobenzaldehyde is 1S/C7H4BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H . This indicates that the molecule consists of a benzene ring with bromine and chlorine substituents at the 2nd and 3rd positions, respectively, and an aldehyde group at the 1st position .Physical And Chemical Properties Analysis
2-Bromo-3-chlorobenzaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 268.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.7±3.0 kJ/mol and a flash point of 116.2±21.8 °C . The compound has a molar refractivity of 45.6±0.3 cm3, and its polar surface area is 17 Å2 .Scientific Research Applications
Spectroscopic Analysis
2-Bromo-3-chlorobenzaldehyde has been used in the theoretical and experimental study of infrared spectral data . It serves as an effective tool for characterizing compound and solvent interactions . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
Density Functional Theory (DFT) Studies
This compound has been used in conformational analysis performed by IR spectroscopy and density functional theory (DFT) . The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .
Solvent Effect Studies
2-Bromo-3-chlorobenzaldehyde has been used to study the solvent effect on carbonyl stretching vibration . The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
Pharmaceutical Chemistry
Benzaldehyde derivatives (aromatic aldehydes) like 2-Bromo-3-chlorobenzaldehyde are commonly employed in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
Chemical Industry
This compound is used in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .
Organic Syntheses
2-Bromo-3-chlorobenzaldehyde finds its application as an intermediate in organic syntheses .
Safety and Hazards
2-Bromo-3-chlorobenzaldehyde is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzaldehyde derivatives are known to interact with their targets through various mechanisms, such as reversible or irreversible binding, modulation of target activity, or disruption of target structure .
Biochemical Pathways
Benzaldehyde derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (21946 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da generally have good absorption and distribution profiles .
Result of Action
Benzaldehyde derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-chlorobenzaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature . Additionally, the compound’s action and efficacy may be influenced by the pH and the presence of other compounds in the environment .
properties
IUPAC Name |
2-bromo-3-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJPLARLFWIYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634396 | |
| Record name | 2-Bromo-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chlorobenzaldehyde | |
CAS RN |
74073-40-8 | |
| Record name | 2-Bromo-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


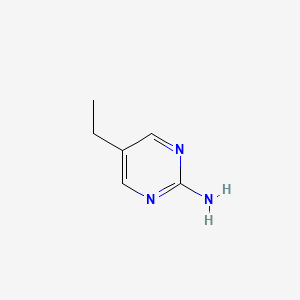


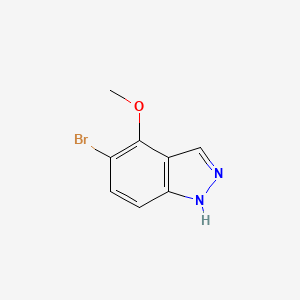
![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)
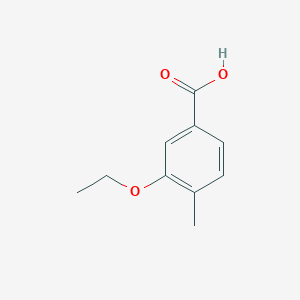
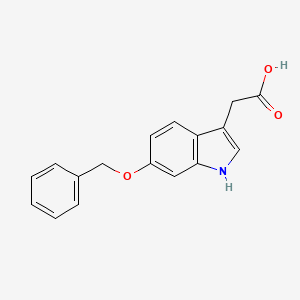

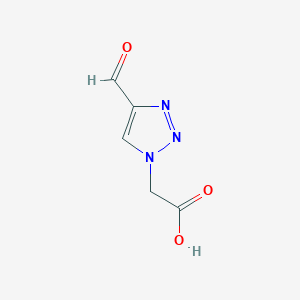
![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)

